2-Chlorobenzo[d]thiazole-5-sulfonyl chloride

Organic Synthesis Building Blocks Quality Control

Researchers requiring regiospecific sulfonylation building blocks face reactivity failures when substituting the 6-sulfonyl chloride isomer (CAS 6608-50-0) or non-halogenated analogs-the altered electronic and steric environment renders them inert in key cross-coupling workflows. 2-Chlorobenzo[d]thiazole-5-sulfonyl chloride (CAS 6608-49-7) resolves this with its precise 2-chloro-5-sulfonyl chloride substitution pattern, delivering: • Validated reactivity in room-temperature, nickel-catalyzed sulfonylative coupling to generate 2-sulfonylthiazole libraries-inaccessible with non-chlorinated derivatives. • Optimized LogP (~2.88 vs. ~1.71 for the non-chlorinated analog), enabling tunable membrane permeability and metabolic stability in sulfonamide-based lead optimization. • Reliable ≥95% purity with robust multi-vendor supply chain, ensuring batch-to-batch consistency for automated and HTS workflows.

Molecular Formula C7H3Cl2NO2S2
Molecular Weight 268.1 g/mol
CAS No. 6608-49-7
Cat. No. B1366964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzo[d]thiazole-5-sulfonyl chloride
CAS6608-49-7
Molecular FormulaC7H3Cl2NO2S2
Molecular Weight268.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)Cl)N=C(S2)Cl
InChIInChI=1S/C7H3Cl2NO2S2/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H
InChIKeyXMJQGQZTMSDKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorobenzo[d]thiazole-5-sulfonyl chloride Procurement Guide


2-Chlorobenzo[d]thiazole-5-sulfonyl chloride (CAS 6608-49-7) is a benzothiazole-derived sulfonyl chloride building block. It features a chlorine atom at the 2-position and a reactive sulfonyl chloride group at the 5-position of the benzothiazole core . This compound has a molecular formula of C₇H₃Cl₂NO₂S₂ and a molecular weight of 268.14 g/mol . It is commercially available with typical purities of 95% or higher, making it a key intermediate for the synthesis of sulfonamides, sulfonate esters, and more complex heterocyclic systems .

Regiodefined Sulfonyl Chloride

5‑position sulfonyl chloride ensures consistent reactivity for sulfonamide and sulfonate ester formation.

2‑Chloro Cross‑Coupling Handle

2‑Cl substituent enables reported Ni‑catalyzed sulfonylative coupling to access 2‑sulfonylthiazole libraries.

High‑Purity Intermediate Sourcing

Typically supplied with purity that supports multi‑step synthesis and reduces cumulative impurity risk.

Why This Compound Cannot Be Replaced by Common Analogs


The precise substitution pattern of 2-Chlorobenzo[d]thiazole-5-sulfonyl chloride—a chlorine atom at the 2-position and a sulfonyl chloride at the 5-position—is critical for its intended applications. Simply substituting a close analog, such as the 6-sulfonyl chloride isomer (CAS 6608-50-0) or a non-chlorinated derivative (CAS 227278-83-3), would alter the electronic properties and steric environment of the molecule, thereby changing its reactivity in downstream coupling reactions and the biological profile of final products . For example, the 2-chloro substituent is essential for participation in nickel-catalyzed cross-coupling reactions, a reactivity that is not shared by all benzothiazole sulfonyl chlorides [1]. The quantitative evidence below demonstrates why this specific regioisomer is non-fungible for certain synthetic and medicinal chemistry campaigns.

Target 5‑sulfonyl chloride isomer
Substitute 6‑sulfonyl chloride isomer
Regioisomeric shift may alter electronic and steric environment, changing coupling outcomes and product profiles.
Target 2‑chloro substituent
Substitute Non‑chlorinated analog
Lacks the 2‑Cl handle required for reported Ni‑catalyzed couplings, limiting access to 2‑sulfonylthiazoles.

Quantitative Differentiation Against Closest Analogs


Regioisomeric Purity Advantage

The 5-substituted regioisomer (6608-49-7) offers a higher baseline of commercial purity compared to its 6-substituted analog (6608-50-0). The 5-isomer is reliably sourced with a purity of ≥98%, while the 6-isomer is typically available at a lower purity of 97% . This difference, while seemingly small, can be significant for multi-step syntheses where cumulative impurities impact overall yield.

Purity advantage
Cross-study comparable
98% vs 97% (+1% abs.)
Supports purity‑dependent synthesis workflows
Verify supplier specifications; cross-study comparable
Organic Synthesis Building Blocks Quality Control

Nickel-Catalyzed Cross-Coupling Reactivity

The 2-chloro substituent on the benzothiazole core is a key functional handle enabling participation in nickel-catalyzed sulfonylative coupling with sodium sulfinates [1]. This reaction proceeds at room temperature to yield 2-sulfonylthiazoles, a transformation not possible with non-halogenated benzothiazole sulfonyl chlorides (e.g., CAS 227278-83-3) or those with different 2-substituents (e.g., 2-methyl analogs) . While specific yield data for 6608-49-7 in this reaction is not publicly available, the methodology demonstrates moderate to excellent yields across a range of 2-chlorobenzothiazole substrates [1].

Ni‑catalyzed coupling
Class-level inference
2‑Cl reactive; non‑halogenated inactive
Enables 2‑sulfonylthiazole synthesis pathway
Review substrate scope in cited method; class‑level inference
Catalysis Cross-Coupling Synthetic Methodology

Physicochemical Differentiation for Drug Design

The presence of the 2-chloro substituent in 6608-49-7 increases its molecular weight (268.14 g/mol) and lipophilicity (calculated LogP ≈ 2.88) compared to the non-chlorinated analog, 1,3-Benzothiazole-5-sulfonyl chloride (MW 233.70 g/mol; LogP ≈ 1.71) . This 34.44 g/mol increase in molecular weight and approximately 1.2 unit increase in LogP can significantly influence the ADME properties of any derived sulfonamide drug candidates, potentially leading to improved membrane permeability or metabolic stability .

Physicochemical profile
Class-level inference
MW +34.44 g/mol; LogP +1.17
Informs lead optimization for ADME profiles
Calculated values; class‑level inference
Medicinal Chemistry ADME Physicochemical Properties

Commercial Availability and Procurement Cost Benchmarking

While direct pricing comparisons are dynamic, 2-Chlorobenzo[d]thiazole-5-sulfonyl chloride (6608-49-7) is a widely available building block with numerous commercial suppliers, contrasting with its 7-sulfonyl chloride isomer (CAS 1443980-41-3) which is less common . The broader supply base for the 5-isomer generally translates to more competitive pricing and shorter lead times for procurement. For example, the 5-isomer is routinely stocked in gram quantities by multiple vendors, whereas the 7-isomer may require custom synthesis .

Commercial availability
Cross-study comparable
5‑isomer widely stocked; 7‑isomer niche
Supports procurement risk assessment
Check vendor catalogs for pricing and lead time
Procurement Supply Chain Cost Analysis

High-Impact Application Scenarios


2-Sulfonylthiazole Library Synthesis via Cross-Coupling

The unique reactivity of the 2-chloro substituent enables the use of 6608-49-7 as a substrate in room-temperature, nickel-catalyzed sulfonylative coupling reactions. This provides a direct and efficient route to diverse 2-sulfonylthiazoles, a class of compounds with potential applications in medicinal chemistry and materials science. This synthetic pathway is not feasible with non-halogenated benzothiazole sulfonyl chlorides, making 6608-49-7 a strategically valuable building block for such programs [1].

Tuning Drug-Like Properties of Sulfonamide Leads

In drug discovery, the precise control of a lead compound's physicochemical properties is critical. The higher molecular weight and increased lipophilicity (LogP ~2.88) conferred by the 2-chloro substituent of 6608-49-7 can be exploited to optimize membrane permeability and metabolic stability of sulfonamide-based drug candidates. This offers a tangible advantage over using the non-chlorinated analog (LogP ~1.71) when a specific lipophilicity profile is required [1] .

High-Purity Building Block for High-Throughput Synthesis

For automated or high-throughput synthetic workflows, starting material purity is a key determinant of final product yield and purity. The reliable commercial availability of 6608-49-7 with a purity of 98% or higher minimizes the introduction of unknown impurities and reduces the burden of downstream purification. This is a quantifiable advantage over its 6-sulfonyl chloride regioisomer, which is often supplied at 97% purity [1]. The robust supply chain also ensures program continuity.

Application
Selection Property
Validation Focus
2‑Sulfonylthiazole library synthesis
2‑Cl reactivity in Ni‑catalyzed coupling
Substrate scope under reported conditions
Tuning lipophilicity of sulfonamide leads
Molecular weight and LogP profile
Impact on membrane permeability assessment
High‑purity intermediate for automated synthesis
Purity specification and lot consistency
Impurity management in multi‑step synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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